molecular formula C15H23NO5 B5234337 N-[2-(4-methylphenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(4-methylphenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B5234337
M. Wt: 297.35 g/mol
InChI Key: VCEWCZMYUHKBBZ-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound with the molecular formula C13H21NO. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a butan-1-amine group attached to a 4-methylphenoxyethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenoxy)ethyl]butan-1-amine typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with butan-1-amine under specific conditions to yield the desired compound . The reaction conditions often include the use of a solvent such as toluene and a catalyst like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of N-[2-(4-methylphenoxy)ethyl]butan-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenoxy)ethyl]butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated compounds, nucleophiles

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-[2-(4-methylphenoxy)ethyl]butan-1-amine .

Scientific Research Applications

N-[2-(4-methylphenoxy)ethyl]butan-1-amine is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in biochemical assays and studies involving protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]butan-1-amine
  • N-[2-(4-methoxyphenoxy)ethyl]butan-1-amine
  • N-[2-(4-fluorophenoxy)ethyl]butan-1-amine

Uniqueness

N-[2-(4-methylphenoxy)ethyl]butan-1-amine is unique due to its specific methylphenoxyethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.C2H2O4/c1-3-4-9-14-10-11-15-13-7-5-12(2)6-8-13;3-1(4)2(5)6/h5-8,14H,3-4,9-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEWCZMYUHKBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC=C(C=C1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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